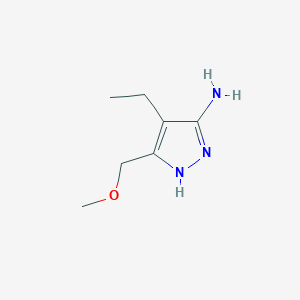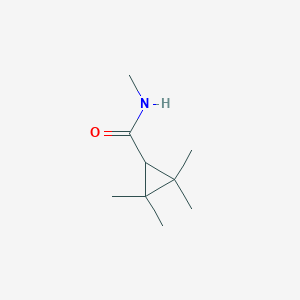![molecular formula C14H20N2 B060631 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine CAS No. 186203-32-7](/img/structure/B60631.png)
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine derivatives involves intricate reactions that often include ring closure and nucleophilic substitution steps. For instance, the synthesis of related pyrrolopyridine compounds has been described through methods involving ring opening followed by ring closure reactions of certain precursors with amino derivatives to afford novel structures (Halim & Ibrahim, 2022). Another study highlighted the synthesis of 7-substituted dihydropyridinones by reacting hydroxy derivatives with nucleophiles, showcasing a method potentially adaptable for 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine synthesis (Goto et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and DFT calculations. For instance, a study on benzo[c]cyclohepta[1,2-b]pyridine derivatives detailed the molecular configuration, bond lengths, and angles, providing a basis for understanding the structural characteristics of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Chemical properties of pyrrolopyridine derivatives involve their reactivity towards nucleophiles and electrophiles, influenced by the presence of substituents on the ring system. A study demonstrated the reactivity of pyrrolopyridinones with nucleophiles, unveiling potential pathways for functionalizing the 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine core (Goto et al., 1991).
Wissenschaftliche Forschungsanwendungen
2. Catalysis and Material Synthesis
Pyrano[2,3-d]pyrimidine scaffolds, related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of hybrid catalysts for the synthesis of these scaffolds has been highlighted, underlining the importance of these structures in the development of lead molecules for various applications (Parmar, Vala, & Patel, 2023).
3. Importance in Medicinal Chemistry
The pyrrolidine ring, a structural component related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, is extensively utilized in medicinal chemistry to derive bioactive molecules for treating human diseases. This review emphasizes the significance of the pyrrolidine ring and its derivatives, discussing their physicochemical properties, influence on biological activity, and the structure-activity relationship of the compounds (Li Petri et al., 2021).
4. Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Although not directly related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, Pyrazolo[3,4-b]pyridine, a similar heterocyclic compound, has been identified as a versatile scaffold in the design of kinase inhibitors, showing its potential for binding in multiple modes, which could be relevant for the structural analogs of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Wenglowsky, 2013).
Applications in Biological and Pharmaceutical Fields
1. Functional Groups in CNS Acting Drugs
Compounds with structures related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, especially those containing nitrogen heterocycles, are highlighted for their potential in synthesizing compounds with Central Nervous System (CNS) activity. This review discusses various functional groups that could serve as lead molecules in the synthesis of CNS-active compounds (Saganuwan, 2017).
2. Plant Defense Mechanisms
Although not directly linked to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, pyrroline-5-carboxylate (P5C), a related structure, has been shown to play a role in plant defense against pathogens. The metabolism of proline-P5C is tightly regulated in plants, especially during pathogen infection, indicating the potential of similar compounds in biological defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).
Wirkmechanismus
While the specific mechanism of action for 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine is not mentioned, pyrrolo[3,4-C]pyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been found to have potential as analgesic and sedative agents, and can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Safety and Hazards
Zukünftige Richtungen
Pyrrolo[3,4-C]pyridine derivatives, including 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine, have a broad spectrum of pharmacological properties, making them a promising area for future research . They have potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Eigenschaften
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSGEYBDJCPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626488 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine | |
CAS RN |
186203-32-7 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)






![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)




